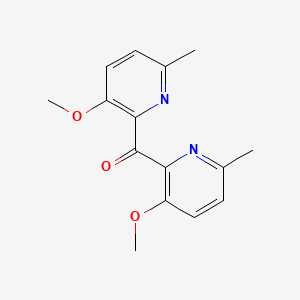
Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- is a chemical compound characterized by its unique structure, which includes two pyridinyl groups substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- typically involves the reaction of 3-methoxy-6-methyl-2-pyridine with a suitable methanone precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzophenone, 2,2’-dihydroxy-4,4’-dimethoxy-: Similar in structure but with hydroxyl groups instead of methoxy groups.
Omeprazole: Contains a pyridinyl group with methoxy and methyl substitutions, used as a proton pump inhibitor.
Uniqueness
Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridinyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
824393-63-7 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
bis(3-methoxy-6-methylpyridin-2-yl)methanone |
InChI |
InChI=1S/C15H16N2O3/c1-9-5-7-11(19-3)13(16-9)15(18)14-12(20-4)8-6-10(2)17-14/h5-8H,1-4H3 |
InChI Key |
DWIVORRYXORCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)C(=O)C2=C(C=CC(=N2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















